

# Dodecyl Chloroformate: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: *Dodecyl chloroformate*

Cat. No.: *B033643*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, structure, and applications of **dodecyl chloroformate**. The information is curated to support research and development activities, particularly in the fields of organic synthesis and drug discovery.

## Core Chemical and Physical Properties

**Dodecyl chloroformate**, also known as lauryl chloroformate, is a versatile reagent characterized as a colorless to light yellow liquid. It is a key intermediate in various chemical syntheses due to the reactivity of its chloroformate group. Proper handling is crucial as it is moisture-sensitive and corrosive.[\[1\]](#)[\[2\]](#)

## Quantitative Data Summary

The following table summarizes the key quantitative properties of **dodecyl chloroformate**.

Property	Value	Citations
Molecular Formula	C <sub>13</sub> H <sub>25</sub> ClO <sub>2</sub>	<a href="#">[3]</a>
Molecular Weight	248.79 g/mol	<a href="#">[3]</a>
CAS Number	24460-74-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Boiling Point	168 °C at 20 mmHg	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Density (Specific Gravity)	0.95 g/cm <sup>3</sup> (at 20 °C)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Refractive Index	1.44 (at 20 °C)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>
Melting Point	Data not readily available	<a href="#">[5]</a>
Solubility	Data not readily available; decomposes in water	
Purity	Typically ≥90.0% (GC)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[4]</a>

## Chemical Structure and Identifiers

A clear understanding of the chemical structure is fundamental to predicting its reactivity and applications.

Identifier	Value	Citations
IUPAC Name	dodecyl carbonochloridate	<a href="#">[6]</a>
Synonyms	Chloroformic acid dodecyl ester, Lauryl chloroformate	
SMILES	CCCCCCCCCCCCOC(=O)Cl	<a href="#">[6]</a>
InChI	InChI=1S/C13H25ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-16-13(14)15/h2-12H2,1H3	<a href="#">[6]</a>
InChIKey	AFPOMDNRTZLRMD-UHFFFAOYSA-N	<a href="#">[6]</a>

# Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis of **dodecyl chloroformate** and its application in the derivatization of amino acids for gas chromatography-mass spectrometry (GC-MS) analysis. These protocols are based on established methods for chloroformates and should be adapted and optimized for specific laboratory conditions.

## Synthesis of Dodecyl Chloroformate

**Dodecyl chloroformate** is typically synthesized by the reaction of dodecanol with an excess of phosgene or a phosgene equivalent like triphosgene.<sup>[7]</sup> The reaction is generally carried out in an inert solvent at low temperatures to control the exothermic reaction and minimize side products.

### Materials:

- Dodecanol
- Triphosgene (or phosgene)
- Anhydrous inert solvent (e.g., dichloromethane, toluene)
- Pyridine or another suitable base (to neutralize HCl byproduct)
- Anhydrous sodium sulfate or magnesium sulfate
- Standard glass reaction setup with a dropping funnel, condenser, and magnetic stirrer
- Ice bath
- Rotary evaporator
- Vacuum distillation apparatus

### Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube, dissolve dodecanol in an

anhydrous inert solvent.

- Cool the solution to 0 °C using an ice bath.
- In a separate flask, prepare a solution of triphosgene in the same anhydrous solvent.
- Slowly add the triphosgene solution to the stirred dodecanol solution via the dropping funnel. Maintain the temperature at 0 °C throughout the addition.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
- Cool the mixture again to 0 °C and slowly add pyridine to neutralize the hydrogen chloride formed during the reaction.
- Filter the reaction mixture to remove the pyridinium hydrochloride salt.
- Wash the filtrate with cold, dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
- Purify the crude **dodecyl chloroformate** by vacuum distillation to obtain the final product.

## Derivatization of Amino Acids for GC-MS Analysis

Alkyl chloroformates are effective derivatizing agents for polar molecules such as amino acids, rendering them volatile for GC-MS analysis.<sup>[8][9]</sup> The following is a general protocol for the derivatization of amino acids using **dodecyl chloroformate**.

Materials:

- Amino acid standard or sample
- **Dodecyl chloroformate**

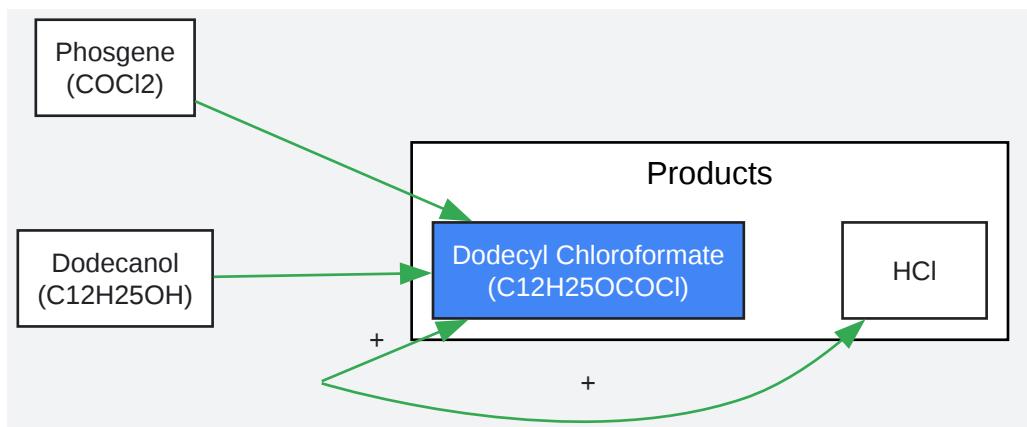
- Pyridine
- Aqueous alcohol solution (e.g., ethanol/water)
- Extraction solvent (e.g., chloroform, hexane)
- Sodium bicarbonate solution
- Anhydrous sodium sulfate
- Vortex mixer
- Centrifuge
- GC-MS instrument

#### Procedure:

- Dissolve the amino acid sample in an aqueous alcohol/pyridine mixture.
- Add **dodecyl chloroformate** to the solution and vortex vigorously for 30-60 seconds. The reaction is rapid.
- Add an extraction solvent (e.g., chloroform) to the mixture to extract the derivatized amino acids.
- Add a sodium bicarbonate solution to neutralize any excess reagent and byproducts.
- Vortex the mixture again and then centrifuge to separate the organic and aqueous layers.
- Carefully transfer the organic layer to a clean vial.
- Dry the organic extract over a small amount of anhydrous sodium sulfate.
- Analyze the resulting solution directly by GC-MS.

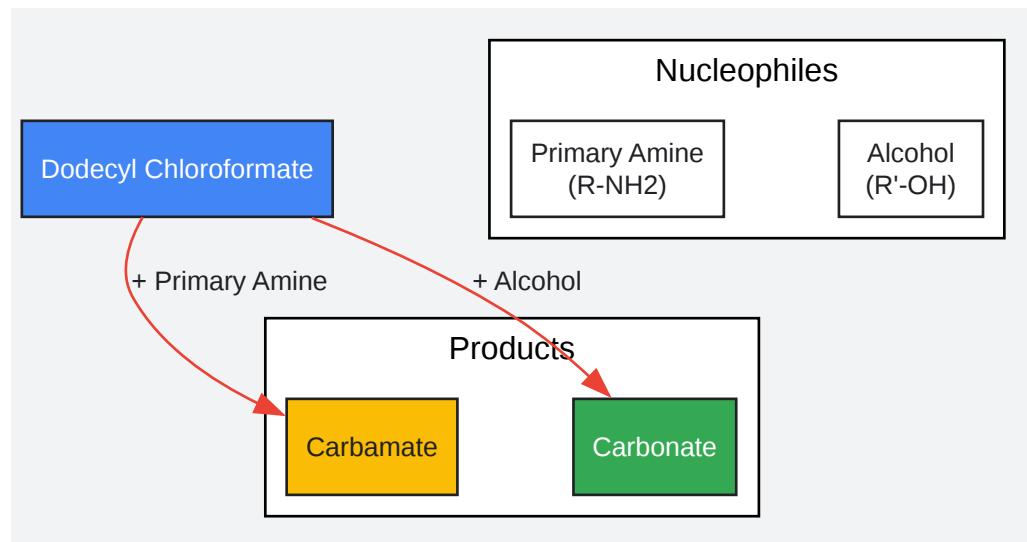
## Key Reactions and Logical Relationships

The utility of **dodecyl chloroformate** stems from its reactivity towards nucleophiles. The following diagrams, generated using the DOT language, illustrate the fundamental synthesis pathway and its key reactions.



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Caption: Synthesis of **Dodecyl Chloroformate** from Dodecanol and Phosgene.



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Caption: Key reactions of **Dodecyl Chloroformate** with nucleophiles.

## Safety and Handling

**Dodecyl chloroformate** is a corrosive and toxic substance that is fatal if swallowed, in contact with skin, or if inhaled.[1][2][4] It causes severe skin burns and eye damage.[1][2][4] It is also moisture-sensitive and should be stored under an inert gas in a cool, dark, and well-ventilated place.[1][2][4] When handling, appropriate personal protective equipment, including gloves, protective clothing, and eye/face protection, is mandatory.[1][2][4] Work should be conducted in a well-ventilated fume hood.[4]

## Applications in Research and Drug Development

**Dodecyl chloroformate** is a valuable reagent in organic synthesis with several applications in research and drug development:

- Derivatizing Agent: As demonstrated in the experimental protocol, it is used to derivatize polar compounds like amino acids, fatty acids, and phenols to increase their volatility for analysis by gas chromatography.[8]
- Protecting Group Chemistry: The dodecyloxycarbonyl group can be introduced to protect amine functionalities in peptide synthesis and other multi-step organic syntheses.
- Synthesis of Carbamates and Carbonates: It readily reacts with amines and alcohols to form the corresponding carbamates and carbonates, which are important functional groups in many biologically active molecules and polymers.[8] The formation of carbamates is a key reaction in the synthesis of pharmaceuticals and agrochemicals.[10][11]
- Formation of Mixed Anhydrides: In peptide synthesis, it can be used to activate the carboxyl group of an N-protected amino acid to form a mixed anhydride, which then reacts with the amino group of another amino acid to form a peptide bond.

This technical guide provides a foundational understanding of **dodecyl chloroformate** for researchers and professionals. Due to its hazardous nature, all handling and reactions should be performed with appropriate safety precautions and by trained personnel.

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